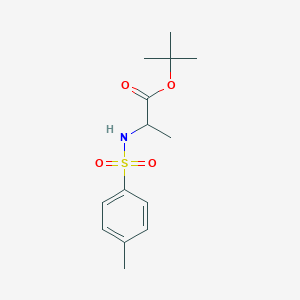
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is a chemical compound with the molecular formula C9H4BrClFNO and a molecular weight of 276.49 g/mol It is a derivative of benzoylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
The synthesis of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The choice of reagents, catalysts, and purification methods are crucial factors in the industrial production process.
Chemical Reactions Analysis
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a common method for synthesizing this compound and its derivatives.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and molecular interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is often studied through various biochemical and molecular biology techniques.
Comparison with Similar Compounds
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can be compared with other similar compounds, such as:
3-Bromo-2-chloro-6-fluorobenzonitrile: This compound has a similar structure but differs in the position of the halogen atoms on the benzene ring.
3-Bromo-6-chloro-2-fluorobenzonitrile: Another similar compound with slight variations in the chemical structure.
The uniqueness of this compound lies in its specific arrangement of halogen atoms and the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H4BrClFNO |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
3-(3-bromo-6-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7(14)3-4-13/h1-2H,3H2 |
InChI Key |
RLMGILFQCXKDSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)CC#N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



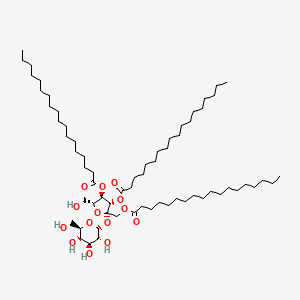
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
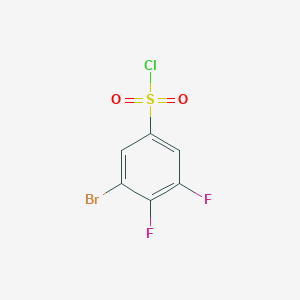



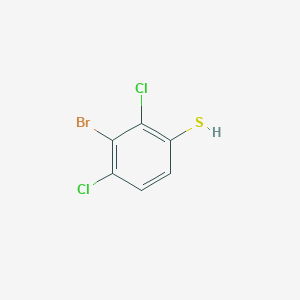
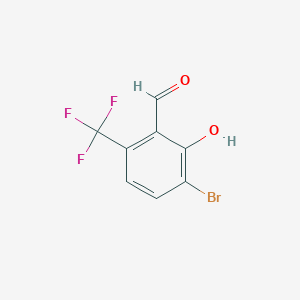
![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B12852581.png)
